1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline
Description
This compound is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the amino position and a 4-(ethoxycarbonyl)-1H-1,2,3-triazole moiety at the 4-position of the pyrrolidine ring. The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" . This compound is of interest in peptidomimetics and medicinal chemistry due to its structural mimicry of peptide bonds and metabolic stability .
Properties
Molecular Formula |
C15H22N4O6 |
|---|---|
Molecular Weight |
354.36 g/mol |
IUPAC Name |
4-(4-ethoxycarbonyltriazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H22N4O6/c1-5-24-13(22)10-8-19(17-16-10)9-6-11(12(20)21)18(7-9)14(23)25-15(2,3)4/h8-9,11H,5-7H2,1-4H3,(H,20,21) |
InChI Key |
DUKVLBYVDIGTBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline typically involves the following steps:
Protection of Proline: The proline amino acid is first protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions at the amino group.
Click Chemistry: The protected proline is then subjected to a click reaction with an azide and an alkyne to form the 1,2,3-triazole ring. This reaction is usually catalyzed by copper(I) ions.
Esterification: The carboxyl group of the triazole ring is esterified using ethanol to form the ethoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the ester or triazole ring, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and protein interactions.
Medicine: Investigated for its role in drug design, particularly in the development of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Core Structure Variations
Proline vs. Azetidine/Pyrrolidine Derivatives Target Compound: Proline (pyrrolidine) core with Boc and ethoxycarbonyl-triazole. 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-Triazole-4-carboxylic Acid (): Azetidine (4-membered ring) core. 1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(Difluoromethyl)-1H-1,2,3-Triazole-4-carboxylic Acid (): Pyrrolidine core with difluoromethyl substitution. Fluorine atoms enhance electronegativity and bioavailability compared to ethoxycarbonyl .
Substituent Variations
Ethoxycarbonyl vs. Carboxylic Acid The ethoxycarbonyl group in the target compound increases lipophilicity, favoring membrane permeability but reducing water solubility.
Triazole Substitutions Methoxyphenyl/Aryl Groups (): Derivatives like 2dag (methoxyphenyl-triazole) exhibit higher aromaticity, which may improve π-π stacking in biological targets .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of a proline backbone with a tert-butoxycarbonyl (Boc) protecting group and an ethoxycarbonyl-1H-1,2,3-triazole moiety. The molecular formula is with a molecular weight of 306.32 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : The triazole moiety has been shown to exhibit inhibitory effects on certain kinases, which play critical roles in cell signaling pathways related to growth and proliferation .
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, potentially through the disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Biological Activity Data
Case Study 1: Kinase Inhibition
In a study evaluating small molecule inhibitors, this compound was tested against several kinases. The results indicated significant inhibition of the mTOR pathway, which is crucial for cellular growth and metabolism. The compound demonstrated an IC50 value in the low micromolar range, suggesting potent activity against this target .
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial properties of this compound against various pathogens. The results revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness. The mechanism was hypothesized to involve disruption of cell wall synthesis .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in oncology and infectious diseases. Its ability to inhibit key signaling pathways involved in cancer progression and its antimicrobial properties make it a candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
